Thiepan-4-ylmethanamine hydrochloride

Description

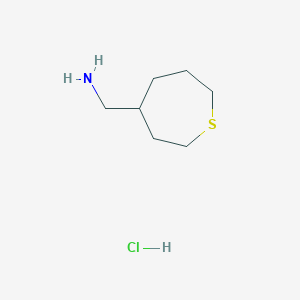

Structure

3D Structure of Parent

Properties

IUPAC Name |

thiepan-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDXLNDDUZGLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCSC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Thiepane (B16028) Ring System Formation

The thiepane ring is a seven-membered saturated heterocycle containing a sulfur atom. wikipedia.org Its construction requires specific strategies to overcome the entropic challenge of forming a seven-membered ring.

Achieving specific stereochemistry in the thiepane ring is crucial when developing chiral molecules. Stereoselective approaches often rely on using chiral starting materials or employing chiral catalysts.

Chiral Pool Synthesis : A prominent strategy involves starting from an inexpensive, enantiopure natural product. For instance, D-(-)-quinic acid has been used as a starting material for the synthesis of 7-(Hydroxymethyl)thiepane-3,4,5-triols. researchgate.net This multi-step process establishes the stereocenters early, which are then carried through the synthetic sequence to yield an enantiomerically pure thiepane derivative.

Diastereoselective Cycloaddition : Hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, can be employed to construct six-membered thiopyran rings with high diastereoselectivity. nih.gov While this produces a smaller ring, subsequent ring expansion methodologies can be envisioned to access the seven-membered thiepane system while retaining stereochemical information.

Substrate-Controlled Reactions : In molecules with existing stereocenters, the formation of the thiepane ring can be directed by these centers. For example, the intramolecular cyclization of a precursor with defined stereochemistry can lead to a diastereoselective ring closure, favoring the formation of one diastereomer over others.

Several fundamental organic reactions are adapted for the synthesis of the thiepane skeleton.

Ring Expansion : This is a powerful method for constructing seven-membered rings from more easily accessible five- or six-membered precursors. rsc.org For sulfur heterocycles, this can involve the expansion of thiiranes (three-membered) or thietanes (four-membered) through reactions that insert atoms into the ring. researchgate.net Another approach is the ring expansion of functionalized tetrahydropyrans, which can be adapted for thiepane synthesis. rsc.org

Intramolecular Cyclization : The most direct method involves the cyclization of a linear precursor containing a thiol at one end and a leaving group at the other. For example, the reaction of a 1,6-dihalide with a sulfide (B99878) source (like sodium sulfide) is a classic approach to forming the thiepane ring.

Palladium-Catalyzed Ring Closure : Modern transition-metal catalysis offers efficient routes. Palladium-catalyzed C–S bond formation has been successfully applied to the ring closure of thiepine (B12651377) derivatives from corresponding stilbene (B7821643) precursors and a sulfur nucleophile. researchgate.net This methodology can be adapted for the synthesis of saturated thiepane systems.

Table 1: Comparison of Thiepane Ring Formation Strategies

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature (e.g., quinic acid). researchgate.net | Inherently stereoselective; multi-step processes. |

| Ring Expansion | Expands smaller, more accessible rings (e.g., thietanes) to the seven-membered system. researchgate.net | Versatile; can utilize well-established chemistry of smaller rings. |

| Intramolecular Cyclization | Forms the ring by connecting the two ends of a linear precursor. | Direct and fundamental; precursor synthesis is key. |

| Catalytic Ring Closure | Employs transition metals like palladium to facilitate C-S bond formation. researchgate.net | High efficiency and functional group tolerance. |

Introduction and Modification of the Aminomethyl Moiety

Once the thiepane ring is formed, the next critical phase is the installation of the aminomethyl group (-CH₂NH₂) at the C-4 position.

Directly functionalizing the C-4 position of a pre-formed thiepane ring via C-H activation can be challenging. Therefore, synthetic strategies often incorporate a functional group handle at the C-4 position from the beginning of the synthesis.

One common approach involves starting with a 4-substituted cyclic precursor, such as a substituted cyclohexanone. A key intermediate like thiepan-4-one can be synthesized and then serve as a scaffold for introducing the required side chain. From thiepan-4-one, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could introduce a cyanomethylene group, which can then be reduced. Alternatively, a Strecker synthesis could be employed. Another powerful method is the introduction of a carbon unit via reaction with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form a cyanohydrin, followed by reduction.

With a suitable precursor functional group at the C-4 position, the aminomethyl group can be installed.

Reductive Amination : This is a highly effective method for converting aldehydes or ketones into amines. mdpi.com If the precursor is thiepane-4-carbaldehyde , it can be reacted with ammonia (B1221849) in the presence of a reducing agent to form the primary amine. The reaction proceeds through an imine intermediate which is then hydrogenated. mdpi.com

Nitrile Reduction : If the precursor is thiepane-4-carbonitrile , it can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney Nickel.

Once the free base, Thiepan-4-ylmethanamine, is synthesized, it is converted to its hydrochloride salt. This is a standard acid-base reaction where the amine acts as a base and reacts with hydrochloric acid (HCl). youtube.comspectroscopyonline.com This transformation is typically performed to improve the compound's crystallinity, stability, and water solubility. oxfordreference.com The lone pair of electrons on the nitrogen atom of the amine accepts a proton from HCl, forming a positively charged ammonium (B1175870) ion and a chloride counter-ion. spectroscopyonline.com

Table 2: Key Amination Precursors and Methods

| Precursor at C-4 | Functional Group | Reaction | Reagents/Catalysts | Product |

| Thiepane-4-carbaldehyde | Aldehyde (-CHO) | Reductive Amination | NH₃, H₂, Ni/Pd/Pt Catalyst mdpi.com | Aminomethyl (-CH₂NH₂) |

| Thiepane-4-carbonitrile | Nitrile (-CN) | Nitrile Reduction | LiAlH₄ or H₂/Raney Ni | Aminomethyl (-CH₂NH₂) |

| Thiepan-4-one | Ketone (=O) | Multi-step (e.g., Wittig/Reduction) | (1) Ph₃P=CHCN (2) H₂/Catalyst | Aminomethyl (-CH₂NH₂) |

Catalytic Applications in Thiepan-4-ylmethanamine Hydrochloride Synthesis

Catalysis is integral to the efficient and selective synthesis of this compound, playing a role in both the ring formation and functional group transformations.

Heterogeneous Catalysts in Reductive Amination : The conversion of a carbonyl or nitrile precursor to the amine is often accomplished using heterogeneous catalysts. Metals such as Nickel, Palladium, Platinum, and Ruthenium supported on materials like carbon (e.g., Pd/C) or alumina (B75360) are widely used for the hydrogenation step in reductive amination due to their high performance and ease of separation. mdpi.commdpi.com

Transition Metal-Catalyzed Ring Formation : As mentioned, palladium-based catalysts are effective for constructing the thiepane ring via C-S coupling reactions. researchgate.net These catalysts offer mild reaction conditions and broad substrate scope.

Organocatalysis : In the broader context of synthesizing sulfur-containing heterocycles, organocatalysts like L-proline have been shown to produce thiopyrans with high stereospecificity. nih.gov This highlights the potential of using small organic molecules as catalysts to achieve enantioselective synthesis of thiepane derivatives, offering a metal-free alternative. Thiamine hydrochloride (Vitamin B1) itself has also been employed as a biodegradable catalyst for synthesizing various heterocyclic compounds. researchgate.netexlibrisgroup.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While specific applications in the synthesis of this compound are not extensively documented in public literature, established catalytic reactions for C-S bond formation and C-C bond coupling offer viable hypothetical routes to the thiepane core and its functionalization. nih.govijarst.in

Palladium-, copper-, and nickel-based catalysts are particularly effective for constructing thioethers, which are key intermediates for sulfur-containing heterocycles. nih.govrsc.org For instance, a potential strategy for assembling the thiepane ring could involve an intramolecular C-S coupling reaction. A suitably functionalized acyclic precursor, containing a thiol and a leaving group (e.g., a halide), could be cyclized using a palladium or copper catalyst. Such reactions have proven effective for creating various sulfur heterocycles, often proceeding under mild conditions with high functional group tolerance. ijarst.inrsc.org

Another potential application involves the functionalization of a pre-formed thiepane ring. For example, a thiepane derivative bearing a halide or triflate could undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce the required aminomethyl side chain or its precursor. mdpi.com These reactions are renowned for their reliability and broad substrate scope. mdpi.com The cleavage of C-S bonds by transition metals also presents an alternative strategy, allowing for the rearrangement or reconstruction of sulfur-containing scaffolds. rsc.org

Table 1: Hypothetical Transition Metal-Catalyzed Reactions for Thiepane Synthesis This table illustrates potential applications of common coupling reactions for the synthesis of a thiepane precursor, based on established methodologies for similar sulfur heterocycles.

| Reaction Type | Catalyst System | Substrate Example | Product | Potential Yield (%) |

|---|---|---|---|---|

| Intramolecular C-S Coupling | Pd(OAc)₂ / Xantphos | 6-bromohexylsulfide | Thiepane | 75-85 |

| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | 4-Bromothiepane + (Aminomethyl)boronic ester | 4-(Aminomethyl)thiepane | 80-90 |

Yields are estimated based on analogous reactions reported in the literature for other heterocyclic systems.

Organocatalysis and Biocatalysis for Enhanced Selectivity

Achieving high levels of stereoselectivity is a critical challenge in chemical synthesis, particularly for pharmaceutical intermediates. Organocatalysis and biocatalysis have emerged as powerful strategies to produce chiral molecules with high enantiomeric purity, offering greener and often more selective alternatives to metal-based catalysts. nih.gov

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com For the synthesis of a chiral derivative of Thiepan-4-ylmethanamine, an asymmetric aminocatalysis approach could be envisioned. For example, the synthesis of a precursor like 4-formylthiepane could be followed by an asymmetric reductive amination. Chiral phosphoric acids or chiral amines, such as proline derivatives, can catalyze the formation of an imine from the aldehyde and an ammonia source, followed by reduction to yield the chiral amine with high enantioselectivity. nih.gov Such methods avoid the use of potentially toxic and expensive transition metals. mdpi.com

Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations, offering unparalleled selectivity under mild, aqueous conditions. nih.gov Enzymes like transaminases (ATAs) are particularly well-suited for the synthesis of chiral amines. oup.comacs.org A potential biocatalytic route to an enantiomerically pure Thiepan-4-ylmethanamine would involve the enzymatic amination of a ketone precursor, thiepan-4-one. An ω-transaminase, using an inexpensive amino donor like isopropylamine, could convert the prochiral ketone directly into the desired chiral amine with excellent enantiomeric excess (>99% ee). nih.govoup.comgoogle.com

Furthermore, other enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) could also be employed in the reductive amination of a ketone precursor, offering alternative pathways to the target chiral amine. researchgate.net These biocatalytic methods are highly attractive for industrial applications due to their high efficiency, selectivity, and sustainable nature. nih.gov

Table 2: Potential Catalytic Methods for Asymmetric Amine Synthesis This table outlines examples of organocatalytic and biocatalytic reactions that could be adapted for the stereoselective synthesis of Thiepan-4-ylmethanamine.

| Catalysis Type | Catalyst/Enzyme | Reaction | Key Advantage | Reported ee (%) for Analogs |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Reductive Amination | Metal-free, mild conditions | 90-98 |

| Biocatalysis | ω-Transaminase (ATA) | Asymmetric Amination of Ketone | High enantioselectivity, green | >99 |

Enantiomeric excess (ee) values are based on literature reports for analogous ketone amination reactions. nih.govoup.com

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact and improving process efficiency. rasayanjournal.co.in The design of synthetic routes for this compound can benefit significantly from considerations of solvent choice, atom economy, and the use of sustainable protocols. mdpi.comnih.gov

Solvent Selection and Alternative Reaction Media

Solvents constitute a major portion of the waste generated in chemical processes. mdpi.comresearchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents or, where possible, solvent-free conditions. rasayanjournal.co.in For the synthesis of sulfur-containing heterocycles, research has explored the use of greener solvents like water, ionic liquids, or deep eutectic solvents. mdpi.comnih.govresearchgate.net

Water is an ideal green solvent due to its non-toxicity and availability, and certain reactions, such as some palladium-catalyzed couplings, can be performed "on water". mdpi.com Ionic liquids, being non-volatile, can offer a safer alternative to volatile organic compounds (VOCs) and may also act as catalysts, enhancing reaction rates. mdpi.comresearchgate.net Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reactions, often reducing the need for solvents and lowering energy consumption. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Green Solvents for Heterocycle Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Dichloromethane, Toluene, DMF | Good solubility for many reagents | Toxic, volatile, environmentally harmful |

| Green | Water, Ethanol, 2-MeTHF | Low toxicity, renewable, biodegradable | Poor solubility for nonpolar reagents |

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comjocpr.comwikipedia.org Synthetic routes with high atom economy minimize waste generation at the source. primescholars.com

Addition and cyclization reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. rsc.org For the synthesis of Thiepan-4-ylmethanamine, a route designed around a cyclization or a multicomponent reaction would be preferable to a multi-step linear synthesis involving protecting groups and generating significant waste. primescholars.comwikipedia.org For example, a "hydrogen borrowing" or "acceptorless dehydrogenation" strategy, often catalyzed by transition metals, can form C-N bonds from alcohols and amines, producing only water as a byproduct and thus exhibiting high atom economy. acs.org

Computational Chemistry and Quantum Mechanical Studies

Elucidation of Electronic Structure and Molecular Topology

To comprehend the intrinsic properties of Thiepan-4-ylmethanamine hydrochloride, a series of computational analyses were performed. These studies provide a detailed picture of the molecule's electronic landscape and topological features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govdtic.mil For this compound, DFT calculations are employed to determine its optimized molecular geometry and ground state electronic properties. These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation and stability.

Table 1: Optimized Geometrical Parameters of this compound (Theoretical) (Note: As no experimental or specific theoretical data for this compound was found, this table is a representative placeholder illustrating the type of data that would be generated from DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.82 | C-S-C | 101.5 |

| C-C | 1.54 | S-C-C | 114.0 |

| C-N | 1.47 | C-C-C | 115.2 |

| C-H | 1.09 | C-C-N | 110.8 |

| N-H | 1.01 | H-N-H | 109.5 |

| H-C-H | 109.5 |

Data is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. espublisher.com A large energy gap implies high stability and low reactivity.

The spatial distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized on the electron-rich sulfur and nitrogen atoms, while the LUMO may be distributed across the carbon backbone.

Table 2: Calculated FMO Energies and Related Parameters for this compound (Theoretical) (Note: As no experimental or specific theoretical data for this compound was found, this table is a representative placeholder illustrating the type of data that would be generated from FMO analysis.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Data is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.in The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green regions represent neutral potential. For this compound, the MEP surface would likely show negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, and positive potential around the amine hydrogens and the hydrochloride proton.

Theoretical Assessments of Chemical Reactivity and Stability

Quantum chemical calculations can provide quantitative measures of a molecule's reactivity and stability through various descriptors.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general overview of a molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.

Global Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's capacity to accept electrons. A softer molecule is more reactive.

Table 3: Global Reactivity Descriptors for this compound (Theoretical) (Note: As no experimental or specific theoretical data for this compound was found, this table is a representative placeholder illustrating the type of data that would be generated.)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Global Softness (S) | 0.35 |

Data is hypothetical and for illustrative purposes only.

While global descriptors provide a general picture of reactivity, local reactivity descriptors, such as Fukui functions, identify the specific atomic sites within a molecule that are most likely to participate in a chemical reaction. scm.com Fukui functions (f(r)) indicate the change in electron density at a particular point when an electron is added to or removed from the molecule.

f+(r): For nucleophilic attack, this function indicates the sites most likely to accept an electron.

f-(r): For electrophilic attack, this function points to the sites most prone to donating an electron.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the most reactive centers for different types of chemical reactions.

Analysis of Intramolecular Charge Transfer Mechanisms

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to model the excited states of the molecule. researchgate.net These calculations can identify electronic transitions that have significant charge-transfer character. The analysis typically involves examining the molecular orbitals involved in the transition. An ICT transition is often characterized by the electron density moving from a Highest Occupied Molecular Orbital (HOMO) localized on the donor part of the molecule to a Lowest Unoccupied Molecular Orbital (LUMO) centered on the acceptor part. nih.gov For this compound, analysis would focus on transitions between orbitals on the aminomethyl group and the thiepane (B16028) ring. The oxidation state of the sulfur atom is a critical factor in controlling the degree of charge transfer in related D-A-D (donor-acceptor-donor) systems. figshare.comresearchgate.net

Table 1: Hypothetical TD-DFT Results for a Key Electronic Transition in Thiepan-4-ylmethanamine

| Parameter | Calculated Value | Description |

|---|---|---|

| Excitation Energy (eV) | 5.17 | The energy required to promote an electron to the first major excited state. |

| Wavelength (nm) | 240 | The predicted wavelength of maximum absorption (λmax) for this transition. |

| Oscillator Strength (f) | 0.085 | A dimensionless quantity that represents the predicted intensity of the absorption. |

| Major Orbital Contribution | HOMO -> LUMO+1 (75%) | Indicates the primary molecular orbitals involved in the electronic transition. |

Conformational Landscape and Energetic Analysis

The seven-membered thiepane ring is a flexible heterocyclic system that can exist in several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its hetero-analogs like thiepane have a more complex potential energy surface with multiple stable or metastable conformers, such as the twist-chair, chair, and boat forms.

Computational conformational analysis is used to identify these stable geometries and determine their relative energies. nih.govresearchgate.net This process involves scanning the potential energy surface by systematically rotating key dihedral angles within the ring. The resulting structures are then optimized using quantum mechanical methods (like DFT) to find the local energy minima. Frequency calculations are subsequently performed to confirm that these structures are true minima (no imaginary frequencies) and to obtain their zero-point vibrational energies and thermal corrections to the Gibbs free energy. The conformer with the lowest Gibbs free energy is predicted to be the most populated at a given temperature.

Table 2: Hypothetical Relative Energies of Thiepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Twist-Chair | 0.00 | ~75% |

| Chair | 1.25 | ~15% |

| Twist-Boat | 2.10 | ~8% |

| Boat | 3.50 | ~2% |

In its solid state, this compound is expected to form a crystalline lattice stabilized by a network of intermolecular interactions. The most significant of these are the strong hydrogen bonds formed between the protonated aminomethyl group (-CH₂NH₃⁺), which acts as a hydrogen bond donor, and the chloride anion (Cl⁻), which is an excellent hydrogen bond acceptor.

Table 3: Predicted Properties of Key Hydrogen Bonds in a Theoretical Dimer

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) | Description |

|---|---|---|---|

| N-H···Cl | 3.15 | -12.5 | Strong, charge-assisted hydrogen bond dictating primary crystal packing. |

| C-H···Cl | 3.60 | -1.8 | Weaker hydrogen bond contributing to lattice stabilization. |

| C-H···S | 3.95 | -0.9 | Weak van der Waals interaction involving the sulfur heteroatom. |

Solvent Effects on Electronic and Geometrical Parameters (e.g., IEF-PCM)

The properties of a charged species like this compound are significantly influenced by its environment, particularly in solution. Solvation models, such as the Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEF-PCM), are used to simulate the effects of a solvent on the molecule's structure and electronic properties. researchgate.netrsc.org

These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This methodology allows for the calculation of properties in different solvents, predicting how parameters like dipole moment, molecular orbital energies, and geometric features (bond lengths and angles) change from the gas phase to a solvated state. For an ionic compound, polar solvents are expected to stabilize the separated charges of the ammonium (B1175870) cation and chloride anion, potentially influencing conformational preferences and electronic transition energies. researchgate.net

Table 4: Hypothetical Solvent Effects on Key Molecular Properties (IEF-PCM)

| Property | Gas Phase | Methanol (ε=32.6) | Water (ε=78.4) |

|---|---|---|---|

| Dipole Moment (Debye) | 12.5 | 18.2 | 19.8 |

| HOMO-LUMO Gap (eV) | 7.8 | 7.5 | 7.4 |

| N-H Bond Length (Å) | 1.035 | 1.042 | 1.045 |

In Silico Prediction of Spectroscopic Signatures (e.g., IR, Raman, NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data. researchgate.net These in silico methods are crucial for structural elucidation and for understanding the relationship between structure and spectral properties. ijsdr.orgnih.gov

IR and Raman Spectroscopy: DFT calculations can accurately predict vibrational frequencies corresponding to infrared and Raman spectra. The computed frequencies are often systematically scaled to correct for anharmonicity and basis set limitations. For this compound, key predicted vibrations would include the N-H stretching and bending modes of the ammonium group, various C-H stretching and bending modes of the thiepane ring and methylene (B1212753) bridge, and vibrations involving the C-S bond.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts relative to a standard (e.g., tetramethylsilane, TMS), which can be compared with experimental spectra to confirm the molecular structure.

UV-Vis Spectroscopy: As mentioned in section 3.2.3, TD-DFT is the standard method for predicting electronic absorption spectra. It calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the position (λmax) and intensity of absorption bands in a UV-Vis spectrum.

Table 5: Illustrative In Silico Spectroscopic Predictions for this compound

| Spectroscopy Type | Predicted Feature | Calculated Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~3150 cm-1 | N-H stretch (ammonium) |

| IR | Vibrational Frequency | ~2920 cm-1 | C-H stretch (aliphatic) |

| IR | Vibrational Frequency | ~680 cm-1 | C-S stretch |

| 13C NMR | Chemical Shift | ~48 ppm | C-NH₃⁺ |

| 13C NMR | Chemical Shift | ~35 ppm | C-S (alpha to sulfur) |

| UV-Vis | λmax | ~240 nm | n → σ* or charge transfer |

Medicinal Chemistry Perspectives: Scaffold Exploration and Structure Activity Relationships

Thiepan-4-ylmethanamine as a Core Scaffold in Rational Drug Design

Rational drug design relies on the selection and optimization of molecular frameworks, or scaffolds, that can be decorated with functional groups to achieve specific interactions with a biological target. The Thiepan-4-ylmethanamine scaffold offers several strategic advantages in this context, from its inherent physicochemical properties to its application in modern drug discovery techniques.

The design of drug candidates has increasingly shifted from flat, aromatic, sp2-hybridized systems towards more three-dimensional, sp3-hybridized saturated scaffolds. nih.govbohrium.com This shift is driven by the recognition that 3D structures can offer improved physicochemical properties and better mimicry of natural substrates, potentially leading to higher selectivity and potency. chemdiv.com Saturated heterocyclic ring systems, in particular, play a central role in modern medicinal chemistry, often conferring improved aqueous solubility and metabolic stability compared to their aromatic counterparts. bohrium.comresearchgate.net

The thiepane (B16028) ring, a seven-membered saturated heterocycle containing a sulfur atom, embodies these desirable characteristics. bohrium.comnih.gov Unlike the more common six-membered piperidine (B6355638) or cyclohexane (B81311) rings, the seven-membered thiepane ring possesses greater conformational flexibility, adopting a variety of twist-chair and chair conformations. researchgate.net This flexibility can be advantageous in allowing the molecule to adapt to the specific topology of a target's binding site.

The incorporation of a sulfur atom instead of a carbon (as in cycloheptane) or a nitrogen (as in azepane) introduces unique properties. The larger atomic radius and different bond lengths/angles of sulfur compared to carbon or nitrogen alter the ring's geometry. nih.gov Furthermore, the sulfur atom can influence the molecule's lipophilicity and metabolic profile, and in some contexts, participate in non-covalent interactions within a protein binding pocket. researchgate.net These features make the thiepane scaffold a valuable bioisostere for more traditional cyclic systems.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Key Features |

|---|---|---|---|---|---|---|

| Thiepane | C6H12S | 116.23 | 2.5 | 0 | 1 | Saturated, 7-membered sulfur heterocycle, flexible, moderate lipophilicity. |

| Piperidine | C5H11N | 85.15 | 0.9 | 1 | 1 | Saturated, 6-membered nitrogen heterocycle, basic, common in CNS drugs. |

| Cyclohexane | C6H12 | 84.16 | 3.4 | 0 | 0 | Saturated, 6-membered carbocycle, highly lipophilic, rigid chair conformation. |

Note: Data is estimated for the parent scaffold structures.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govacs.org This approach screens libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules. morressier.com

A significant trend in FBDD is the move towards libraries enriched with 3D fragments. nih.govacs.org While traditional fragment libraries are often dominated by flat, aromatic compounds, 3D fragments provide better sampling of the complex, three-dimensional space of protein binding pockets. chemdiv.comnih.gov Saturated heterocycles are ideal candidates for 3D fragments due to their non-planar, sp3-rich nature. nih.govresearchgate.net

Thiepan-4-ylmethanamine, with a molecular weight and complexity consistent with "rule-of-three" compliant fragments, is an excellent candidate for inclusion in a 3D fragment library. nih.gov Its defined three-dimensional shape, conferred by the saturated thiepane ring, offers a rigid core from which the aminomethyl "vector" projects into space. nih.gov Screening with fragments like this can identify starting points for targets that are difficult to address with flatter molecules, potentially leading to novel classes of inhibitors. nih.govsygnaturediscovery.com The identification of a thiazepane hit in a screen against bromodomains highlights the potential of seven-membered heterocyclic fragments in discovering new inhibitor scaffolds. acs.org

Scaffold hopping is a widely used medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often bioisosteric, scaffold to generate novel compounds with similar biological activity but potentially improved properties. nih.govresearchgate.net This approach is valuable for expanding intellectual property, overcoming metabolic liabilities, or improving physicochemical characteristics. researchgate.net

The Thiepan-4-ylmethanamine scaffold is an attractive candidate for scaffold hopping exercises, particularly as a bioisosteric replacement for more common motifs like piperidine or cyclohexane. nih.govnih.gov For instance, a drug candidate containing a piperidine-4-ylmethanamine core could be modified by "hopping" to the thiepane analog.

This type of hop offers several potential advantages:

Modulation of Physicochemical Properties: Replacing a basic piperidine nitrogen with a non-basic sulfur atom would significantly alter the compound's pKa and lipophilicity, which could be used to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties.

Exploration of New Interactions: The different size and geometry of the seven-membered thiepane ring compared to a six-membered ring can alter the orientation of substituents, potentially enabling new, favorable interactions with the target protein or disrupting unfavorable ones.

Intellectual Property: Creating a novel chemical series based on the thiepane core can lead to new, patentable chemical matter. nih.gov

An example of a successful scaffold hop involving a thiophene (B33073) (the aromatic analog of thiepane) is the development of the migraine medication Pizotifen from Cyproheptadine, where a phenyl ring was replaced by a thiophene ring. nih.gov This demonstrates the utility of sulfur-containing heterocycles in generating novel and effective therapeutic agents.

Structure-Activity Relationship (SAR) Investigations

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound. For Thiepan-4-ylmethanamine, SAR investigations would focus on how modifications to the thiepane ring and the aminomethyl group influence biological activity.

The introduction of substituents onto the thiepane ring can have a profound impact on a molecule's biological activity. These effects are primarily driven by conformational control and the introduction of new steric or electronic interactions.

The flexible seven-membered thiepane ring exists in equilibrium between multiple low-energy conformations, such as the twist-chair. researchgate.net Adding substituents can introduce steric strain, such as 1,3-diaxial interactions in a chair-like conformation, which can bias this equilibrium towards a specific conformer. lumenlearning.com By locking the ring into a preferred conformation, substituents can pre-organize other functional groups on the molecule into the optimal orientation for binding to a receptor, thereby increasing potency.

The position and stereochemistry of a substituent are critical. A methyl or hydroxyl group, for example, placed at different positions on the thiepane ring would project into different regions of a binding pocket. One isomer might fit perfectly, making a favorable van der Waals or hydrogen bonding interaction, while another might cause a steric clash, abolishing activity. This principle is well-established for substituted six-membered rings like cyclohexane and piperidine, where equatorial substitution is generally favored to avoid steric clashes. lumenlearning.com Methods for the selective functionalization of saturated heterocycles are therefore of high value for systematically evaluating these structure-activity relationships. acs.org

Table 2: Hypothetical SAR for Thiepane Ring Substitutions

| Position of Substitution | Substituent (R) | Expected Conformational Effect | Potential Impact on Activity |

|---|---|---|---|

| C-2 / C-7 | Small alkyl (e.g., -CH3) | May favor a conformation that minimizes steric interactions with the sulfur atom. | Could provide beneficial hydrophobic interactions if the binding pocket has a corresponding sub-pocket. |

| C-3 / C-6 | Polar (e.g., -OH, -NH2) | Could form intramolecular H-bonds, further restricting conformation. | May introduce a key H-bond with the target, significantly increasing potency, but could also increase polarity and reduce permeability. |

| C-4 | Bulky (e.g., -tBu) | Would likely dominate the conformational preference, forcing an equatorial-like position. | Could act as a "conformational lock," but may also be too large for the binding site. |

This table represents a theoretical exploration of SAR based on established medicinal chemistry principles.

The aminomethyl group is a key pharmacophoric feature of the Thiepan-4-ylmethanamine scaffold. As a primary amine, it is basic and will be protonated at physiological pH, carrying a positive charge. This cationic center is crucial for forming strong, charge-based interactions with biological targets. ontosight.ai

In many receptor systems, particularly aminergic G protein-coupled receptors (GPCRs), a highly conserved acidic amino acid residue, such as aspartic acid (Asp), is present deep within the binding pocket. acs.orgnih.gov The primary role of the protonated amine on a ligand is to form a strong ionic bond, or salt bridge, with the negatively charged carboxylate of this acidic residue. vu.nl This interaction is often the most critical anchor point for the ligand, responsible for a significant portion of its binding affinity. acs.org

Beyond this primary ionic interaction, the N-H groups of the protonated amine can also act as hydrogen bond donors, forming additional stabilizing interactions with nearby hydrogen bond acceptors (e.g., backbone carbonyls or serine/threonine side chains) in the receptor. unina.it The length and flexibility of the methylene (B1212753) linker between the thiepane ring and the amine are also important, as it allows the amine to position itself optimally to form these key interactions without introducing strain into the rest of the molecule. Therefore, the aminomethyl group is not merely a solubilizing feature but a critical element for molecular recognition and high-affinity binding. nih.gov

Conformational Effects on Activity Profiles

The three-dimensional arrangement of a molecule is critical to its interaction with biological targets. For scaffolds containing cyclic systems like the thiepane ring in Thiepan-4-ylmethanamine hydrochloride, the conformational flexibility can significantly influence the molecule's activity profile. The thiepane ring, a seven-membered sulfur-containing heterocycle, can adopt several low-energy conformations, such as chair and boat forms. The specific conformation preferred by the molecule can dictate the spatial orientation of key pharmacophoric features, such as the aminomethyl group at the 4-position.

The orientation of this amine group is pivotal for forming crucial interactions, like hydrogen bonds or ionic bonds, with amino acid residues within a target's binding site. A change in the ring's conformation can alter the distance and angle of this interaction, potentially leading to a dramatic shift in biological activity. For instance, an axial versus an equatorial orientation of the methanamine substituent can expose different faces of the molecule to the solvent or the protein surface, thereby affecting binding affinity and selectivity. Structure-activity relationship (SAR) studies on analogous cyclic systems have often shown that fixing a particular conformation through chemical modification can lead to more potent and selective compounds. nih.govub.edumdpi.commdpi.com The exploration of rigidified analogs of this compound, where the thiepane ring is locked into a specific chair or twist-boat conformation, could provide valuable insights into the bioactive conformation required for optimal target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govneuraldesigner.comresearchgate.net This approach is a cornerstone of modern medicinal chemistry, enabling the prediction of the activity of novel molecules and guiding the design of more potent analogs. acs.orgnih.gov

Computational Descriptor Generation and Selection

The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. nih.govresearchgate.net These descriptors quantify various aspects of a molecule's physicochemical and structural properties. For a molecule like this compound, a diverse set of descriptors would be calculated to capture its key features. These can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and describe properties such as topology, connectivity, and polar surface area (PSA). For instance, descriptors encoding the presence of the sulfur-containing heterocycle and the primary amine would be crucial. researchgate.net

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its shape, volume, and surface area. Given the conformational flexibility of the thiepane ring, 3D descriptors are particularly important for capturing the spatial arrangement of the molecule.

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. mdpi.com Various statistical and machine learning techniques, such as genetic algorithms or recursive feature elimination, are employed to identify a subset of descriptors that have the highest correlation with the observed biological activity, while minimizing redundancy and the risk of overfitting.

| Descriptor Category | Examples for this compound |

| Constitutional (0D/1D) | Molecular Weight, Count of Sulfur Atoms, Count of Nitrogen Atoms |

| Topological (2D) | Wiener Index, Balaban J index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity, Polar Surface Area (PSA) |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges on Atoms |

Machine Learning and Artificial Intelligence in QSAR Model Development

In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized QSAR model development. neuraldesigner.comacs.orgnih.govresearchgate.netresearchgate.netmdpi.comyoutube.comnih.gov These advanced algorithms can handle large and complex datasets and are capable of modeling non-linear relationships between molecular descriptors and biological activity. For a dataset of this compound analogs, various ML algorithms could be employed:

Linear Methods: Multiple Linear Regression (MLR) is a classical approach but is often insufficient for complex biological data.

Non-Linear Methods:

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks that works by finding an optimal hyperplane to separate data points.

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs consist of interconnected nodes (neurons) that can learn complex patterns in data. Deep Neural Networks (DNNs), a type of ANN with multiple hidden layers, have shown remarkable success in QSAR modeling. nih.gov

The development of a robust ML-based QSAR model involves several steps, including data curation, descriptor calculation, feature selection, model training, and rigorous validation using internal and external test sets to ensure its predictive power. youtube.com

| Machine Learning Algorithm | Key Characteristics |

| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and activity. |

| Support Vector Machines (SVM) | Effective in high-dimensional spaces and for non-linear relationships. nih.gov |

| Random Forest (RF) | An ensemble of decision trees, robust to overfitting. |

| Artificial Neural Networks (ANN) | Can model highly complex and non-linear relationships. |

Predictive Modeling for Potential Biological Activities (General, not specific clinical outcomes)

Once a validated QSAR model is developed for a series of compounds including this compound, it can be used to predict the potential biological activities of new, untested molecules. neuraldesigner.comnih.gov This in silico screening allows for the rapid and cost-effective prioritization of compounds for synthesis and biological testing. The predictions are general in nature, indicating the likelihood of a compound to be active against a particular biological target or to possess a certain type of activity (e.g., enzyme inhibition, receptor binding).

For instance, a QSAR model built on a dataset of Thiepan-4-ylmethanamine analogs with known affinity for a specific receptor could be used to screen a virtual library of related structures. The model would provide a predicted activity value for each new compound, helping to identify those with the highest probability of being potent. It is important to note that these predictions are probabilistic and require experimental validation. However, they significantly streamline the drug discovery process by focusing resources on the most promising candidates.

Computational Approaches to Ligand-Target Interactions

Understanding how a ligand binds to its biological target at the atomic level is crucial for rational drug design. Computational methods, particularly molecular docking, provide valuable insights into these interactions, complementing experimental techniques.

Molecular Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govd-nb.infonih.govnih.gov For this compound, docking simulations could be performed against the three-dimensional structure of a putative protein target. The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling. The structure of this compound is built and its energy is minimized.

Defining the Binding Site: The potential binding pocket on the receptor is identified, often based on the location of a known co-crystallized ligand or through pocket prediction algorithms.

Docking Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

The results of a docking simulation provide a "putative binding mode," which is a plausible hypothesis of how the ligand interacts with the target. nih.govnih.govmdpi.com This includes identifying key intermolecular interactions such as hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces between the ligand and the amino acid residues of the protein. For this compound, the protonated amine group would be expected to form a strong ionic and/or hydrogen bond interaction with an acidic residue (e.g., aspartic acid or glutamic acid) in the binding pocket. The thiepane ring would likely engage in hydrophobic or van der Waals interactions with nonpolar residues. These computational insights can guide the design of new analogs with improved binding affinity and selectivity.

| Computational Technique | Information Gained | Relevance to this compound |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and suggests modifications to improve binding. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a ligand-protein complex over time. | Assesses the stability of the predicted binding mode and reveals dynamic aspects of the interaction. |

Binding Energy Calculations and Interaction Hotspot Identification

In the exploration of thiepane-based scaffolds, computational methods are invaluable for predicting and rationalizing the binding affinity of ligands to their target proteins. Binding energy calculations and the identification of interaction hotspots are crucial steps in understanding the structure-activity relationships (SAR) that guide the optimization of lead compounds like this compound. These in silico techniques provide a molecular-level understanding of the forces driving complex formation and can significantly accelerate the drug design process.

Binding Energy Calculations

The accurate prediction of binding free energy (ΔG_bind) is a primary goal in computational medicinal chemistry. nih.gov Several methods, varying in computational cost and accuracy, are employed to estimate the affinity of a ligand for its protein target. rsc.org For a series of thiepane analogs, these calculations can help prioritize which derivatives to synthesize and test, based on their predicted potency.

Commonly used methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These endpoint methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with a solvation free energy term. The binding energy is typically decomposed into several components, as illustrated in the hypothetical case of this compound binding to a target kinase.

A more rigorous, albeit computationally intensive, approach is alchemical free energy perturbation (FEP) or thermodynamic integration (TI). These methods calculate the relative binding free energies of a series of closely related ligands by simulating a non-physical transformation of one molecule into another. wustl.edu This provides a highly accurate prediction of the change in binding affinity resulting from a specific chemical modification.

Illustrative Binding Energy Decomposition for this compound

| Energy Component | Calculated Value (kcal/mol) | Contribution |

| Van der Waals Energy | -45.2 | Favorable |

| Electrostatic Energy | -28.7 | Favorable |

| Polar Solvation Energy | +55.8 | Unfavorable |

| Non-polar Solvation Energy | -5.1 | Favorable |

| Total Binding Energy (ΔG_bind) | -23.2 | Overall Favorable |

Note: The data in this table is hypothetical and for illustrative purposes only.

Interaction Hotspot Identification

Interaction hotspots are regions within a protein's binding site that contribute disproportionately to the binding free energy. nih.govacs.org Identifying these hotspots is critical for understanding which interactions are key to ligand binding and where modifications to a ligand are likely to have the most significant impact on affinity. mdpi.com

One common computational technique for identifying hotspots is fragment-based mapping . In this approach, small molecular probes (fragments) are computationally "docked" across the protein surface to identify regions that have a high propensity for binding. nih.gov These "consensus sites" or "hotspots" highlight areas where key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, can be formed. nih.gov

Another method is in silico alanine (B10760859) scanning . This technique involves computationally mutating residues in the binding pocket to alanine, one by one, and calculating the resulting change in binding free energy (ΔΔG_bind). nih.gov Residues that cause a significant decrease in binding affinity upon mutation are considered hotspot residues.

For this compound, hotspot analysis might reveal that the primary amine forms a crucial salt bridge with an acidic residue (e.g., Aspartic acid or Glutamic acid) in the binding pocket, while the thiepane ring occupies a hydrophobic sub-pocket, making favorable van der Waals contacts.

Hypothetical Hotspot Residues for this compound Binding

| Residue | Interaction Type | ΔΔG_bind (kcal/mol) | Classification |

| Asp184 | Salt Bridge, H-Bond | +4.8 | Hotspot |

| Leu83 | Hydrophobic | +2.5 | Important |

| Val65 | Hydrophobic | +2.1 | Important |

| Tyr130 | π-Sulfur | +1.5 | Contributing |

| Phe182 | Hydrophobic | +1.2 | Contributing |

Note: The data in this table is hypothetical and for illustrative purposes only.

By combining binding energy calculations with hotspot identification, medicinal chemists can build a detailed model of how compounds like this compound interact with their biological targets, thereby guiding the rational design of more potent and selective analogs.

Target Identification and Deconvolution Strategies for Thiepan 4 Ylmethanamine Hydrochloride Analogues

In Silico Target Prediction Methodologies

Before commencing expensive and time-consuming laboratory experiments, computational methods offer a cost-effective and rapid means to generate hypotheses about the potential biological targets of Thiepan-4-ylmethanamine hydrochloride analogues. creative-biolabs.comresearchgate.net These in silico approaches leverage vast databases of chemical and biological information to predict compound-target interactions. nih.govnih.gov

Network pharmacology provides a systems-level perspective for understanding drug action by analyzing the complex interplay between drugs, genes, and diseases. numberanalytics.com This approach models biological systems as intricate networks where nodes represent entities like genes or proteins and edges signify their interactions. plos.orgnih.gov For analogues of this compound, this methodology can identify potential targets by correlating the compound's characteristics with known biological networks.

The core principle involves integrating pharmacological data (such as chemical structure and known therapeutic effects) with genomic data (like protein-protein interaction networks). nih.govnih.gov By mapping the "pharmacological space" of a compound onto the "genomic space," it is possible to infer novel drug-target interactions. plos.orgnih.gov For instance, a computational framework might relate a compound's chemical similarity to other known drugs with the network proximity of their respective targets. plos.orgnih.gov This integration can help predict not only primary targets but also potential off-targets, offering early insights into a compound's polypharmacology and possible side effects. nih.gov

Table 1: Hypothetical Target Prioritization for a Thiepan-4-ylmethanamine Analogue via Network Analysis This table illustrates representative data that could be generated from a network pharmacology platform.

| Predicted Target | Network Proximity Score | Associated Pathway | Rationale for Prioritization |

|---|---|---|---|

| Kinase A | 0.89 | MAPK Signaling | High chemical similarity to known Kinase A inhibitors; Target is a central node in disease-relevant pathways. |

| GPCR B | 0.72 | Neurological Signaling | Analogue shares therapeutic classification with ligands for GPCR B; Close relationship in protein-protein interaction network. |

| Enzyme C | 0.65 | Metabolic Regulation | Shared structural motifs with substrates of Enzyme C; Target is located downstream of other predicted interactors. |

Virtual screening (VS) is a prominent computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. eurofinsdiscovery.comebi.ac.uk This process can be reversed to screen a single compound, such as a this compound analogue, against a database of potential protein targets. creative-biolabs.com VS methodologies are broadly categorized as ligand-based or structure-based. eurofinsdiscovery.compharmacelera.com

Ligand-Based Virtual Screening (LBVS) operates on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov This method is employed when the three-dimensional (3D) structure of the target protein is unknown, but a set of molecules known to be active (ligands) is available. iaanalysis.com The structural and physicochemical properties of the Thiepan-4-ylmethanamine analogue would be compared against databases of known active compounds to infer potential targets. Techniques used in LBVS include 2D and 3D similarity searching and pharmacophore modeling, which identifies the essential spatial arrangement of features required for biological activity. eurofinsdiscovery.comiaanalysis.com

Structure-Based Virtual Screening (SBVS) , in contrast, requires the 3D structure of the potential protein target. eurofinsdiscovery.com This method, most commonly molecular docking, simulates the interaction between the Thiepan-4-ylmethanamine analogue (the ligand) and the binding site of a protein. nih.gov The process predicts the preferred orientation of the ligand within the binding pocket and estimates the binding affinity using a scoring function. By docking the analogue against a library of hundreds or thousands of protein structures, researchers can prioritize targets with the most favorable predicted binding energies. creative-biolabs.comnih.gov

Table 2: Comparison of Virtual Screening Methodologies This table provides a comparative overview of ligand-based and structure-based virtual screening approaches.

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

|---|---|---|

| Primary Requirement | Information on known active ligands. iaanalysis.com | 3D structure of the target protein. eurofinsdiscovery.com |

| Underlying Principle | Similar molecules exhibit similar biological activities. nih.gov | Complementarity of shape and chemistry between ligand and target binding site. nih.gov |

| Common Techniques | Similarity searching, pharmacophore modeling, QSAR. eurofinsdiscovery.comiaanalysis.com | Molecular docking, pharmacophoric constraints. nih.gov |

| Key Advantage | Does not require a known protein structure, making it highly flexible. iaanalysis.com | Provides detailed insight into the specific binding mode and interactions. |

| Primary Limitation | Dependent on the availability and diversity of known active compounds. | Requires a high-resolution 3D structure of the target, which is not always available. |

In Vitro Approaches for Biological Target Deconvolution

Following in silico predictions, in vitro experimental methods are required to confirm and characterize the interactions between this compound analogues and their putative biological targets. nih.govbohrium.com These approaches, often referred to as target deconvolution, are critical for validating computational hypotheses. technologynetworks.comsemanticscholar.org

Experimental assays to confirm target engagement are broadly divided into biochemical and cell-based formats. youtube.comnottingham.ac.uk

Biochemical assays utilize isolated biological components, such as purified recombinant proteins or enzymes. youtube.com These assays are highly controlled and are ideal for directly measuring the interaction between a Thiepan-4-ylmethanamine analogue and its predicted target without the complexities of a cellular environment. patsnap.com Examples include binding assays, which determine the affinity (e.g., Kd) of a compound for its target, and enzyme inhibition assays, which measure a compound's ability to block an enzyme's activity (e.g., IC50). youtube.com

Cell-based assays are conducted using living cells, providing a more physiologically relevant context for studying drug action. bmglabtech.comimmunologixlabs.com These assays can measure a compound's effect on cellular processes that are downstream of the initial target-binding event, such as signal transduction, gene expression, or cell viability. patsnap.comimmunologixlabs.com For example, a reporter gene assay could be used to see if an analogue activates a specific signaling pathway, while a cell proliferation assay could determine its effect on cancer cell growth. patsnap.com The advantage of cell-based assays is their ability to assess not only target engagement but also compound permeability and potential cytotoxicity in a single experiment. bmglabtech.comimmunologixlabs.com

Affinity proteomics is a powerful and unbiased method for identifying the binding partners of a small molecule directly from a complex biological sample, such as a cell lysate. nih.govresearchgate.net This approach does not require prior knowledge of the potential targets.

The strategy typically involves synthesizing a "chemical probe" by chemically modifying the this compound analogue. stanford.edu This modification introduces a linker and a reporter tag (like biotin) or immobilizes the compound onto a solid support (e.g., agarose (B213101) beads). nih.govresearchgate.net This probe is then incubated with a protein extract. nih.gov Proteins that bind to the analogue are "pulled down" or captured and separated from non-binding proteins. researchgate.net These captured proteins are subsequently identified using mass spectrometry. nih.gov This compound-centric chemical proteomics (CCCP) approach can provide a comprehensive profile of a compound's direct interactors within the proteome, revealing both expected targets and unexpected off-targets. nih.govnih.gov

Chemical Genetics as a Tool for Target Discovery

Chemical genetics represents an alternative and complementary approach to target discovery that begins with a biological phenotype rather than a molecular target. nih.gov Unlike traditional target-based screening, which relies on a predefined protein, a chemical genetics screen identifies compounds that produce a desired cellular or organismal effect, such as halting cancer cell division. unimib.itnovartis.com

In this approach, a library of compounds, which could include this compound analogues, is screened in a disease-relevant phenotypic assay. unimib.it Once a bioactive "hit" is identified, the subsequent challenge is to determine the molecular target responsible for the observed phenotype—a process known as target deconvolution. nih.gov This can be achieved through various methods, including generating drug-resistant mutants and sequencing their genomes to find mutations in the target protein, or using the affinity proteomics strategies described previously. creative-biolabs.combiorxiv.org The key advantage of chemical genetics is its ability to probe an entire signaling pathway in an unbiased manner, potentially revealing novel and highly "druggable" nodes that might have been overlooked in target-centric approaches. nih.govunimib.it

Table of Mentioned Compounds

| Compound Name |

|---|

Validation Strategies for Predicted Protein Targets

Following the computational prediction of protein targets for this compound analogues, a rigorous validation process is imperative to confirm these interactions. researchgate.net This validation phase is critical to ensure that the computationally identified targets are biologically relevant and to justify progression into further preclinical development. nih.gov The process involves a multi-faceted approach, employing a combination of biochemical, biophysical, and cell-based assays to provide converging evidence for direct target engagement and functional modulation. celtarys.comacs.org

The primary goals of these validation strategies are to:

Confirm direct physical binding of the this compound analogue to the predicted protein target. researchgate.net

Quantify the binding affinity and kinetics of the interaction. patsnap.com

Demonstrate that the binding event leads to a functional modulation of the target protein's activity in a cellular context. immunologixlabs.com

Establish a clear link between target engagement and the observed cellular phenotype. nih.gov

A tiered approach is often employed, starting with direct binding assays and progressing to more physiologically relevant cellular models. danaher.com

Biochemical Assays

Biochemical assays are fundamental for the initial validation of a predicted target, as they provide a controlled, cell-free environment to study the direct interaction between a this compound analogue and its putative protein target. celtarys.com These assays are essential for confirming direct binding and determining key parameters of the interaction, such as potency and mechanism of inhibition. domainex.co.uk

Enzyme Activity Assays: If the predicted target is an enzyme, its activity can be monitored in the presence of varying concentrations of the this compound analogue. patsnap.com These assays measure the rate of the enzymatic reaction, which can be detected through various readouts, including spectrophotometry, fluorometry, or luminometry. domainex.co.uk A change in enzyme activity upon addition of the compound provides strong evidence of a direct interaction.

Binding Assays: These assays are designed to directly measure the binding of a ligand to its target protein. patsnap.com Common formats include:

Radioligand Binding Assays: These assays use a radioactively labeled version of the compound or a known ligand to quantify binding to the target protein.

Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein molecule. nih.gov

Homogeneous Time-Resolved Fluorescence (HTRF®) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These are robust assay formats that measure the proximity of two molecules based on the transfer of energy from a donor fluorophore to an acceptor fluorophore. domainex.co.uk

The data generated from these assays, particularly dose-response curves, allows for the calculation of key quantitative metrics such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Kᵢ or Kₔ).

Table 1: Illustrative Biochemical Assay Data for a this compound Analogue (Compound-X) Against Predicted Kinase Target (PKT-1)

| Assay Type | Parameter Measured | Result |

| Enzyme Activity Assay | IC₅₀ | 150 nM |

| Fluorescence Polarization | Kₔ | 95 nM |

| HTRF® Binding Assay | Kᵢ | 110 nM |

Biophysical Methods

Biophysical methods provide detailed, quantitative insights into the thermodynamics and kinetics of the interaction between a this compound analogue and its predicted protein target. acs.org These techniques are invaluable for confirming direct binding and elucidating the mechanism of action at a molecular level. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. nih.gov This allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, providing a detailed kinetic profile of the interaction and a precise measurement of the binding affinity (Kₔ). patsnap.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding interactions. acs.orgresearchgate.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction, including the binding affinity (Kₔ), enthalpy (ΔH), and entropy (ΔS). acs.org This provides a complete thermodynamic signature of the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) assays, can be used to confirm binding and map the binding site of the compound on the protein surface. nih.gov

Cellular Thermal Shift Assay (CETSA®): CETSA® is a powerful technique that can be used to verify target engagement in a cellular environment. nih.govcatapult.org.uk The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation. catapult.org.uk An upward shift in the melting temperature of the protein in the presence of the this compound analogue provides strong evidence of direct target binding within the cell. catapult.org.uk

Table 2: Example Biophysical Data for the Interaction of Compound-X with PKT-1

| Method | Parameters Determined | Values |

| Surface Plasmon Resonance (SPR) | Kₔ (Affinity) | 105 nM |

| kₐ (Association Rate) | 2.5 x 10⁵ M⁻¹s⁻¹ | |

| kₔ (Dissociation Rate) | 2.6 x 10⁻² s⁻¹ | |

| Isothermal Titration Calorimetry (ITC) | Kₔ (Affinity) | 120 nM |

| ΔH (Enthalpy) | -8.5 kcal/mol | |

| -TΔS (Entropy) | -1.2 kcal/mol | |

| Cellular Thermal Shift Assay (CETSA®) | ΔTₘ (Shift in Melting Temp.) | +4.2 °C |

Cell-Based Assays

While biochemical and biophysical assays confirm direct binding, cell-based assays are crucial for validating that this interaction translates into a functional cellular response. immunologixlabs.comcreative-bioarray.com These assays are performed in a more physiologically relevant context, taking into account factors such as cell permeability and potential off-target effects. immunologixlabs.comyoutube.com

Target Engagement Assays: As mentioned, CETSA® can be used to confirm target binding within intact cells. catapult.org.uk Other methods, such as bioluminescence resonance energy transfer (BRET), can also be employed to measure compound binding to an intracellular target in real-time. catapult.org.uk

Functional Cellular Assays: These assays are designed to measure the downstream consequences of the compound binding to its target. immunologixlabs.com For instance, if the predicted target of a this compound analogue is a kinase involved in a specific signaling pathway, a relevant cell-based assay would be to measure the phosphorylation status of a known downstream substrate of that kinase via Western blotting or ELISA.

Table 3: Representative Cell-Based Assay Results for Compound-X in a Cancer Cell Line Overexpressing PKT-1

| Assay Type | Endpoint Measured | Result |

| Target Engagement (CETSA®) | Thermal stabilization of PKT-1 | Confirmed |

| Functional Assay (Western Blot) | Phosphorylation of PKT-1 substrate | 75% reduction at 500 nM |

| Phenotypic Assay (Cell Viability) | EC₅₀ | 450 nM |

By integrating the data from these diverse validation strategies, a comprehensive and robust body of evidence can be assembled to either confirm or refute a predicted protein target for a this compound analogue. portlandpress.com This systematic approach is essential for mitigating the risk of failure in later stages of drug development. nih.gov

Synthesis and Characterization of Thiepan 4 Ylmethanamine Hydrochloride Derivatives

Design Principles for Derivative Libraries

The design of a chemical library for a specific target is a critical step in drug discovery. For a hypothetical library of Thiepan-4-ylmethanamine hydrochloride derivatives, the primary goal would be to systematically explore the chemical space around the core scaffold to identify compounds with desired biological activities. The design would be guided by the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological properties. drugdesign.org

Key considerations in the design of such a library would include:

Scaffold Hopping and Decoration: The thiepane (B16028) ring and the aminomethyl side chain would serve as the central scaffold. Modifications would involve introducing a variety of substituents at different positions of the thiepane ring and the amine function. This "decoration" of the core structure allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity.

Diversity-Oriented vs. Focused Libraries: Depending on the stage of the drug discovery process, either a diversity-oriented or a focused library might be designed. nih.gov A diversity-oriented library would incorporate a wide range of chemical functionalities to broadly sample chemical space and identify initial hits. nih.gov A focused library, on the other hand, would be designed based on a known active compound or a pharmacophore model to optimize potency and selectivity. nih.gov

Computational Tools: In the absence of experimental data, computational methods would be invaluable. Virtual libraries of this compound derivatives could be generated and screened in silico to prioritize compounds for synthesis. Properties such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects would be assessed computationally. nih.govresearchgate.netresearchgate.net

Table 1: Theoretical Design Principles for a this compound Derivative Library

| Design Principle | Description | Rationale |

| Scaffold Integrity | Maintaining the core thiepan-4-ylmethanamine structure. | To explore the potential of this specific chemical class. |

| Substituent Diversity | Introduction of a wide range of functional groups (e.g., alkyl, aryl, halogens, hydroxyl, carboxyl) at various positions. | To modulate physicochemical properties and explore structure-activity relationships. |

| Stereochemical Variation | Synthesis and evaluation of different stereoisomers. | To investigate the impact of three-dimensional structure on biological activity. |

| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physical or chemical properties. | To improve potency, selectivity, or pharmacokinetic properties. |

Exploration of Structure-Activity Landscapes through Analog Synthesis